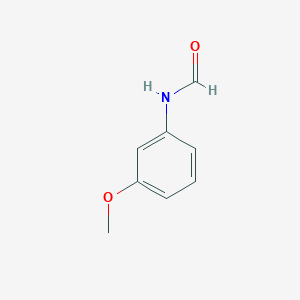

N-(3-methoxyphenyl)formamide

Description

Significance within Contemporary Organic Chemistry

The importance of N-(3-Methoxyphenyl)formamide in organic chemistry stems from its role as a versatile precursor. Formamides, in general, are crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. They are also instrumental in the preparation of isocyanides, formamidines, and various heterocyclic compounds. The presence of the methoxy (B1213986) group on the phenyl ring at the meta position influences the compound's reactivity and provides a handle for further functionalization, making it a key component in the design and synthesis of complex molecular architectures.

Foundational Research Areas

Initial research on this compound and related formanilides has paved the way for its current applications. These foundational studies focused on understanding the fundamental reactivity of the formamide (B127407) group and the influence of substituents on the aromatic ring. Key research areas have included the development of efficient formylation methods for anilines and the exploration of the chemical transformations of the resulting formamides. These early investigations established the compound's utility as a stable and versatile intermediate in multi-step synthetic sequences.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-6H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYVYDLYKHFUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343762 | |

| Record name | N-(3-methoxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27153-17-9 | |

| Record name | N-(3-methoxyphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | META-FORMANISIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies

Direct N-Formylation Strategies for Aromatic Amines

Direct N-formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of an amine. Advanced strategies focus on catalytic approaches and the use of sustainable C1 sources like carbon dioxide.

Catalysis is central to modern N-formylation, offering pathways that are more efficient and selective than stoichiometric methods. These approaches utilize a range of catalysts, from transition metals to simple metal oxides and heterogeneous systems.

Transition metal complexes, particularly those supported by N-Heterocyclic Carbene (NHC) ligands, have emerged as effective catalysts for N-formylation. NHC-supported zinc catalysts, for instance, facilitate the formylation of a wide array of N-H containing molecules, including aromatic amines, using carbon dioxide and a hydrosilane reductant. rsc.org This system is notable for its performance under mild conditions, such as room temperature and atmospheric pressure (1 bar) of CO2, while demonstrating excellent chemoselectivity and functional group tolerance. rsc.org The mechanism is believed to involve the activation of the Si-H bond in the hydrosilane by the zinc complex, which then enables the reduction of CO2.

Indium metal has also been utilized as a cost-effective and stable catalyst for the N-formylation of amines with formic acid. organic-chemistry.org This method proceeds under solvent-free conditions at elevated temperatures (70°C) and shows high chemoselectivity, exclusively formylating amino groups even in the presence of hydroxyl functionalities. organic-chemistry.org The reaction is effective for a broad scope of substrates, including primary, secondary, aliphatic, and aromatic amines, with electron-rich anilines generally reacting faster than electron-deficient ones. organic-chemistry.org

| Catalyst System | Formyl Source | Reductant/Activator | Substrate Scope | Typical Conditions | Ref. |

| NHC-Zn | CO₂ | Hydrosilane | Primary/Secondary Amines, Anilines | Room Temp, 1 bar CO₂ | rsc.org |

| Indium Metal | Formic Acid | - | Primary/Secondary Amines, Anilines | 70°C, Solvent-free | organic-chemistry.org |

A simple and efficient protocol for the N-formylation of amines has been developed using manganese dioxide (MnO₂) as an inexpensive and scalable catalyst. rsc.org This methodology is conducted under solvent-free conditions, where the amine is heated with N,N-dimethylformamide (DMF), which serves as the formyl source, in the presence of catalytic MnO₂. researchgate.net For the synthesis of N-(3-methoxyphenyl)formamide, the reaction of 3-methoxyaniline with DMF using 10 mol% MnO₂ at 150°C for 3 hours resulted in an excellent isolated yield of 94%. rsc.orgresearchgate.net This method is part of a broader application of MnO₂ in catalyzing both formylation and transamidation reactions, highlighting its versatility. rsc.org

| Substrate | Catalyst | Formyl Source | Temperature | Time | Yield | Ref. |

| 3-Methoxyaniline | MnO₂ (10 mol%) | N,N-Dimethylformamide | 150°C | 3 h | 94% | rsc.orgresearchgate.net |

Formic acid can be employed as a direct formylating agent when activated by a powerful reagent such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O). This one-pot procedure involves the reaction of an aryl amine with formic acid in the presence of Tf₂O and a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). The proposed mechanism suggests that the base deprotonates formic acid, and the resulting formate (B1220265) anion attacks the triflic anhydride to form a mixed anhydride intermediate. This highly reactive species is then attacked by the amine to yield the desired formamide (B127407). The method is lauded for its operational simplicity and effectiveness in producing N-formyl aryl amines in moderate to good yields (75-91%) for a range of aniline (B41778) derivatives.

| Substrate | Activating Agent | Base | Solvent | Conditions | Yield Range | Ref. |

| Aryl Amines | Triflic Anhydride (Tf₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to rt, 4 h | 75-91% |

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. Sulfated titania (nano-sulfated TiO₂) has been reported as a convenient and effective catalyst for the N-formylation of amines with formic acid at room temperature. growingscience.com This approach avoids the need for harsh conditions or complex workup procedures. Similarly, other solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, have been developed for the N-formylation of primary amines with formic acid under mild conditions, allowing for easy magnetic recovery and reuse of the catalyst for multiple cycles. nih.gov The use of solid supports like silica (B1680970) gel or activated charcoal in conjunction with acidic promoters like sulfuric acid or sodium bisulfate also provides efficient systems for N-formylation. researchgate.net

Utilizing carbon dioxide (CO₂) as a C1 building block is a key goal in sustainable chemistry. The N-formylation of amines via CO₂ fixation typically involves the reductive functionalization of CO₂ in the presence of an amine and a reducing agent, most commonly a hydrosilane. rsc.org Various catalytic systems, including N-heterocyclic carbene (NHC) organocatalysts, NHC-supported metal complexes, and other transition metal catalysts, have been developed for this transformation. researchgate.netbohrium.com

The general mechanism involves several potential pathways. acs.orgepfl.ch One route proceeds through the formation of a silyl (B83357) formate intermediate, generated from the reaction of the hydrosilane with CO₂, which then formylates the amine. researchgate.net Another possible pathway involves the formation of a silylcarbamate intermediate from the amine and CO₂, which is subsequently reduced by the hydrosilane. acs.orgepfl.ch The reaction conditions and the nature of the amine substrate often determine the dominant pathway. acs.org While this approach has been successfully applied to a wide range of amines, achieving high yields and selectivity often depends on the careful tuning of the catalyst, reductant, and reaction parameters. epfl.chmdpi.com

Reductive Formylation with Hydride Reagents (e.g., Sodium Borohydride)

Photochemical Synthesis Routes

The synthesis of this compound can also be achieved through the photoreduction of its nitroaromatic precursor, 3-nitroanisole. scispace.comnrel.gov This method utilizes light energy, often in the presence of a photocatalyst, to reduce the nitro group to an amine, which can then be formylated in situ or in a subsequent step. The use of photocatalysis is a green chemistry approach that can proceed under mild conditions. researchgate.net For instance, various nitro compounds have been effectively reduced to their corresponding amines with high conversion and selectivity using visible light and a cerium dioxide decorated TiO₂ nanoparticle photocatalyst. researchgate.net

While direct photoreduction of a nitroarene to a formamide is a complex, multi-step transformation, metallaphotoredox catalysis has been employed for the synthesis of anilines from nitroarenes, which are the immediate precursors to the desired formamides. nih.gov Additionally, the photochemical hydrolysis of related nitrophenyl compounds has been studied, indicating the susceptibility of these structures to photochemical transformations. researchgate.net

Synthesis of Chemically Modified this compound Analogues

Building upon the core structure of this compound, researchers have developed synthetic routes to access a variety of chemically modified analogues. These derivatives, which include alkyl chain functionalized compounds and aryl-substituted formamidines, are of interest for their potential applications in medicinal chemistry and materials science.

Alkyl Chain Functionalized Derivatives (e.g., N-[1-(3-Methoxyphenyl)ethyl]formamide)

The synthesis of N-[1-(3-methoxyphenyl)ethyl]formamide, an alkyl chain functionalized derivative, has been reported with a yield of 71%. clockss.org This beige oil was characterized by infrared and nuclear magnetic resonance spectroscopy. clockss.org A related compound, N-[((3-Methoxyphenyl)methyl)-α-methyl]formamide, was synthesized via a Leuckart reaction between 3-methoxyacetophenone and ammonium (B1175870) formate at 180°C. google.com The resulting formamide could then be hydrolyzed with concentrated HCl to yield the corresponding primary amine. google.com

| Derivative | Precursors | Synthetic Method | Yield |

| N-[1-(3-Methoxyphenyl)ethyl]formamide | Not specified in detail | Not specified in detail | 71% clockss.org |

| N-[((3-Methoxyphenyl)methyl)-α-methyl]formamide | 3-Methoxyacetophenone, Ammonium formate | Leuckart reaction | Not specified google.com |

Aryl-Substituted Formamidines (e.g., N,N'-bis(3-methoxyphenyl)formamidine)

N,N'-bis(3-methoxyphenyl)formamidine is an aryl-substituted analogue that has garnered research interest. solubilityofthings.comontosight.ai One established method for the synthesis of N,N'-diarylformamidines is the desulfurization of the corresponding N,N'-diarylthioureas using Raney nickel. oup.com Another efficient method involves the reaction of primary aryl amines (2 equivalents) with triethyl orthoformate (1 equivalent) at ambient temperature, catalyzed by iron(III) chloride (FeCl₃). scirp.org This latter procedure is considered environmentally friendly as it avoids the use of hazardous and expensive reagents. scirp.org The presence of the methoxy (B1213986) groups in N,N'-bis(3-methoxyphenyl)formamidine can enhance its solubility and stability, which is beneficial for its application in synthetic and biological contexts. solubilityofthings.com

| Derivative | Precursors | Synthetic Method | Catalyst |

| N,N'-bis(3-methoxyphenyl)formamidine | N,N'-bis(3-methoxyphenyl)thiourea | Desulfurization | Raney nickel oup.com |

| N,N'-bis(3-methoxyphenyl)formamidine | 3-Methoxyaniline, Triethyl orthoformate | Reaction with orthoformate | FeCl₃ scirp.org |

Cyclic Amide Derivatives

The use of strained cyclic amide derivatives, such as aziridine-1-carboxamides, presents an innovative pathway to N-formamides. While specific examples for the synthesis of this compound via this route are not prevalent in the reviewed literature, the hydrolysis of gem-dichloroaziridines offers a comparable transformation. For instance, the microwave-assisted hydrolysis of 2,2-dichloro-1,3-disubstituted aziridines in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water has been shown to yield N-(α-hydroxybenzyl)formamides. tandfonline.com This reaction proceeds through the ring-opening of the aziridine (B145994) ring, followed by hydrolysis to form the corresponding formamide. The optimization of microwave power is crucial, with one study finding 300 W to be optimal for the hydrolysis of 2,2-dichloro-1,3-bis(4-chlorophenyl)aziridine, yielding the product in 60% after 15 minutes. tandfonline.com This methodology highlights the potential of using cyclic precursors for formamide synthesis under controlled, energy-efficient conditions.

Formamide as a C1 Synthon in Complex Molecular Construction

Formamide is increasingly recognized not just as a simple amide but as a versatile C1 synthon, a single-carbon building block, for constructing complex molecules. beilstein-journals.orgacs.org Its high polarity and ability to dissolve a wide range of reagents make it an excellent C1 source. beilstein-journals.org Research has demonstrated its utility in multicomponent reactions (MCRs) to create diverse and densely functionalized molecules. beilstein-journals.orgrsc.org For example, formamide has been employed as a C1 feedstock under neat (solvent-free) conditions to synthesize heteroannulated pyrimidones from cyanoacetamide-based MCR scaffolds. beilstein-journals.org This approach provides efficient access to substituted thieno-, quinolino-, and indolopyrimidones. beilstein-journals.org

Furthermore, formamide can serve as a precursor to highly reactive isocyanides in situ, which are then used in MCRs like the Passerini and Ugi reactions. google.comnoaa.gov This avoids the direct handling of toxic and unpleasant isocyanide compounds. noaa.gov The transformation of a formamide group into an isocyanide allows for the introduction of significant molecular diversity in a single step. google.com This strategy has been successfully applied to the functionalization of polymers, where formamide-containing monomers are polymerized and then converted to isocyanides for subsequent MCRs. google.comnoaa.gov

Principles of Green Chemistry in N-Formamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for N-formamides, aiming to reduce environmental impact through various strategies.

Solvent-Free Reaction Environments

A significant advancement in the green synthesis of N-formamides is the development of solvent-free reaction conditions. tandfonline.comtandfonline.comnih.gov These methods not only reduce the use of hazardous organic solvents but also often simplify the work-up procedure and can lead to higher yields.

The formylation of amines using formic acid is a common reaction that has been successfully adapted to solvent-free conditions. nih.govacs.org For example, heating a mixture of an amine and formic acid at temperatures ranging from 70°C to 80°C can produce the corresponding formamide in good to excellent yields. nih.gov This method has been shown to be effective for a range of aromatic and aliphatic amines. nih.gov In some cases, the reaction can proceed efficiently at ambient temperatures. tandfonline.com

Several catalytic systems have also been developed for solvent-free N-formylation, utilizing catalysts such as indium metal or molecular iodine. organic-chemistry.orgorganic-chemistry.org These catalysts are often used in small quantities and can be recycled, further enhancing the green credentials of the synthesis. nih.govorganic-chemistry.org

| Formylating Agent | Catalyst/Conditions | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Formic Acid | None | 80 °C | Varies | Good to Excellent | nih.gov |

| Formic Acid | Indium (10 mol%) | 70 °C | 1–24 h | Moderate to Excellent | nih.govorganic-chemistry.org |

| Formic Acid | Iodine (5 mol%) | 70 °C | Varies | Up to 94% | organic-chemistry.org |

| Aromatic Formates | None | Ambient | Varies | High | tandfonline.com |

Catalyst-Free Methodologies

The development of catalyst-free methods for N-formamide synthesis represents a significant step towards more sustainable chemical processes. acs.orgtandfonline.com These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of alternative energy sources.

A straightforward and efficient protocol involves the reaction of amines with formic acid under solvent-free conditions, often with gentle heating. nih.govresearchgate.net This approach has been successfully applied to a variety of aliphatic and heterocyclic amines. researchgate.net Another green approach utilizes visible light irradiation from a simple tungsten lamp to promote the N-formylation of anilines with formic acid under solvent- and catalyst-free conditions, achieving high yields in short reaction times. tandfonline.comtandfonline.comresearchgate.netfigshare.com The use of ultrasound has also been explored as an energy source to drive the N-formylation of amines with formic acid at room temperature without the need for a catalyst. academie-sciences.fr

| Energy Source | Formylating Agent | Conditions | Substrate Scope | Yield | Reference |

|---|---|---|---|---|---|

| Thermal | Formic Acid | Solvent-free, 80 °C | Aliphatic and heterocyclic amines | High | researchgate.net |

| Visible Light (150W tungsten lamp) | Formic Acid | Solvent-free | Anilines | 85–95% | tandfonline.comtandfonline.comresearchgate.netfigshare.com |

| Ultrasound | Formic Acid | Solvent-free, Room Temperature | Amines | Very High | academie-sciences.fr |

Energy-Efficient Protocols (e.g., Microwave Irradiation)

Microwave-assisted synthesis has emerged as a powerful tool for promoting chemical reactions in an energy-efficient manner, often leading to significantly reduced reaction times and improved yields. google.comthieme-connect.com In the context of N-formamide synthesis, microwave irradiation has been successfully employed to drive the reaction between amines and various formylating agents.

For example, the N-formylation of a range of amines has been achieved using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as the formylating agent under microwave irradiation at 70°C for 20 minutes. thieme-connect.com This method has been applied to both aliphatic and aromatic amines, with the latter sometimes requiring the presence of a base like triethylamine to achieve good yields. thieme-connect.com Microwave heating has also been utilized for the in situ synthesis of isocyanides from formamides, which are then used in subsequent reactions. thieme-connect.comthieme-connect.com

The synthesis of N-(α-hydroxybenzyl)formamides from the hydrolysis of gem-dichloroaziridines is another example where microwave irradiation has proven beneficial, allowing for a rapid and efficient transformation. tandfonline.com Studies have also investigated the use of common kitchen microwave ovens for the solvent-free synthesis of N-phenylformamides from anilines and formic acid, highlighting the accessibility of this technology for green chemistry applications. bibliotekanauki.pl

Review of Patent Literature for Industrial Synthesis Protocols

A review of patent literature reveals several approaches for the industrial-scale synthesis of N-formamide compounds, emphasizing high yields, simple operations, and suitability for large-scale production.

One patented method describes the preparation of N-formamides by reacting a halide with formamide, either with or without a solvent and in the presence or absence of an acid-binding agent and a catalyst. google.com The reaction is typically carried out by heating the mixture to reflux for 3 to 10 hours. google.com A key aspect of this invention is the preference for solvent-free conditions and the use of a large excess of formamide. google.com This method is highlighted for its high yield, convenient post-treatment, use of inexpensive catalysts, mild conditions, and reduced generation of waste, making it suitable for industrial production. google.com

Another patent focuses on the synthesis of N-vinylformamide, a valuable monomer. google.comjustia.com The process involves reacting hydroxyethyl (B10761427) formamide with a reactant containing a cyclic anhydride group to form an ester, which is then thermally dissociated to yield N-vinylformamide. google.comjustia.com This process can also be performed as a one-pot synthesis by mixing acetaldehyde, formamide, and a source of anhydride in a single reaction vessel. google.com

Patents also describe processes for preparing specific N-formamide derivatives that are important intermediates for pharmaceuticals. For instance, a process for the preparation of N-(amino-4,6-dihalopyrimidine)formamides, which are precursors for antiviral nucleotide derivatives, has been detailed. justia.com This process often involves the formylation of a diaminopyrimidine derivative with formic acid. justia.com

Industrial processes for the production of simple formamides like N,N-dimethylformamide often involve the reaction of dimethylamine (B145610) with carbon monoxide and methanol, or with methyl formate. googleapis.com Catalytic systems for these reactions have been developed, including those based on compounds containing an amidine group or a Lewis base with an epoxide promoter. googleapis.com

Iii. Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of N-(3-methoxyphenyl)formamide, offering detailed insights into its proton and carbon framework, as well as the dynamic nature of its amide bond.

The 1H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, formyl, and methoxy (B1213986) protons. The presence of rotational isomers (rotamers) is a key feature, arising from the restricted rotation around the C-N amide bond. This results in two distinct sets of signals for some protons, corresponding to the cis and trans conformations.

The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. A representative interpretation of the 1H NMR spectrum shows the formyl proton (CHO) as two separate signals, often a singlet and a doublet, for the two rotamers. The aromatic protons also exhibit complex splitting patterns in the aromatic region of the spectrum. The methoxy group protons typically appear as a sharp singlet.

| Proton | Chemical Shift (δ, ppm) - Rotamer 1 | Chemical Shift (δ, ppm) - Rotamer 2 | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CHO | 8.26 | 8.47 | s, d | 11.5 |

| NH | 7.64 | 8.31-8.34 | s, br | - |

| Ar-H | 6.82-7.42 | 6.82-7.42 | m | - |

| OCH3 | 3.77 | 3.79 | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

The 13C NMR spectrum provides further confirmation of the structure of this compound, with distinct signals for each carbon atom in a unique chemical environment. Similar to the 1H NMR, the presence of rotamers leads to the observation of separate signals for the carbon atoms near the amide bond. rsc.orgmdpi.com

The carbonyl carbon (C=O) of the formamide (B127407) group gives a characteristic signal in the downfield region of the spectrum. The aromatic carbons show a series of signals in the aromatic region, and the methoxy carbon appears as a single peak in the aliphatic region.

| Carbon | Chemical Shift (δ, ppm) - Major Rotamer | Chemical Shift (δ, ppm) - Minor Rotamer |

|---|---|---|

| C=O | 162.6 | 160.1 |

| C-O (aromatic) | 159.6 | 159.6 |

| C-N (aromatic) | 139.4 | 139.6 |

| Aromatic CH | 129.7, 111.4, 109.0, 105.0 | 130.3, 111.4, 109.6, 103.3 |

| OCH3 | 55.0 | 55.1 |

Source: Data compiled from a study by The Royal Society of Chemistry. rsc.org

The phenomenon of rotational isomerism, or the existence of rotamers, in this compound is a direct consequence of the partial double bond character of the amide C-N bond. This restricted rotation leads to the presence of both cis and trans conformations in solution, which are observable by NMR spectroscopy at room temperature. rsc.orgmdpi.combeilstein-journals.org The energy barrier to rotation is sufficiently high to allow for the detection of both isomers as distinct species on the NMR timescale. mdpi.com The relative populations of the two rotamers can be influenced by factors such as solvent polarity and temperature. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with a high degree of confidence. For this compound (C8H9NO2), the calculated exact mass of the protonated molecule [M+H]+ is 152.0712. Experimental HRMS data confirms this value, providing strong evidence for the compound's elemental composition. rsc.org

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]+ | 152.0712 | 152.0712 rsc.org |

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing valuable information about the molecule's structure. nationalmaglab.org In a typical MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation. The resulting fragment ions are then mass-analyzed.

The fragmentation pattern of this compound is influenced by its functional groups. Common fragmentation pathways for related formamide compounds involve the loss of small neutral molecules such as carbon monoxide (CO) or formamide. chemrxiv.org For instance, the fragmentation of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide has been shown to involve deformylation. researchgate.net While specific MS/MS studies on this compound are not extensively detailed in the provided search results, the general principles of amide fragmentation would apply.

Application of Universal Fragmentation Models

Tandem mass spectrometry is a powerful tool for structural elucidation, but the fragmentation of molecules can involve complex rearrangements that are difficult to predict. chemrxiv.org Universal Fragmentation Models (UFM) are computational approaches based on gas-phase ion chemistry designed to predict high-quality fragmentation pathways, structures, and energetics for general molecules. chemrxiv.orggre.ac.uk These models are particularly valuable for interpreting fragmentation chemistries that are dominated by complex rearrangements, which often defy simple bond-cleavage rules. chemrxiv.org

For a molecule like this compound, protonation is expected to occur at the most basic sites, such as the carbonyl oxygen or the nitrogen atom. researchgate.net However, protonation can also occur on the aromatic ring, triggering significant fragmentation processes. researchgate.net A UFM approach would model the mobilization of the ionizing proton across the molecule to identify low-energy pathways. chemrxiv.org For instance, while protonation of the amide oxygen is often the global minimum, proton transfer to other sites can initiate key fragmentation reactions. chemrxiv.org

In the case of this compound (Molecular Weight: 151.16 g/mol ), collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ (m/z 152) would be analyzed. The UFM predicts fragmentation by considering various rearrangement pathways, not just direct bond cleavages. chemrxiv.org For the related isomer 2-(4-methoxyphenyl)acetamide, UFM successfully explained the dominant loss of formamide, a process involving significant atomic rearrangement, over the expected loss of ammonia. chemrxiv.org Applying this logic to this compound, plausible fragmentation pathways would include the loss of carbon monoxide (CO), the loss of the formyl group (CHO), or cleavage resulting in the formation of the m-anisidine (B1676023) cation.

Table 1: Plausible Mass Spectrometry Fragments of this compound based on Fragmentation Models

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [M+H]⁺ | [C₈H₁₀NO₂]⁺ | 152.07 | Protonated parent molecule |

| [M+H - CO]⁺ | [C₇H₁₀NO]⁺ | 124.08 | Loss of carbon monoxide from the formyl group |

| [M+H - H₂O]⁺ | [C₈H₈NO]⁺ | 134.06 | Loss of water (less common, requires rearrangement) |

| [C₇H₈NO]⁺ | 3-methoxyaniline cation | 123.07 | Cleavage of the N-formyl bond |

| [C₇H₇O]⁺ | Methoxy tropylium (B1234903) ion | 107.05 | Loss of HCN from the 3-methoxyaniline cation |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nsf.govsmu.edu

The FT-IR spectrum of this compound provides definitive evidence of its key functional groups. The spectrum is characterized by sharp absorption bands corresponding to the vibrations of the amide linkage and the substituted benzene (B151609) ring. In related formanilides, the amide group gives rise to several characteristic bands: the N-H stretching vibration, the C=O stretching (Amide I band), and the N-H in-plane bending coupled with C-N stretching (Amide II band). researchgate.netresearchgate.net The presence of the methoxy group and the aromatic ring adds further characteristic signals, such as C-H and C-O-C stretching vibrations. crimsonpublishers.comraco.cat

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (N-H) | 3300 - 3250 | Strong, Sharp |

| Aromatic C-H Stretch | Aryl (C-H) | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Methoxy (CH₃) | 2960 - 2850 | Medium |

| C=O Stretch (Amide I) | Formyl (C=O) | 1700 - 1670 | Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1580 | Medium-Strong |

| N-H Bend (Amide II) | Amide (N-H) | 1550 - 1510 | Strong |

| Asymmetric C-O-C Stretch | Aryl Ether (C-O-C) | 1280 - 1240 | Strong |

| Symmetric C-O-C Stretch | Aryl Ether (C-O-C) | 1050 - 1020 | Medium |

| Out-of-Plane C-H Bend | 1,3-disubstituted Benzene | 900 - 690 | Strong |

Note: Expected wavenumber ranges are based on data from analogous compounds in the literature. researchgate.netcrimsonpublishers.comraco.catmedscape.com

FT-Raman spectroscopy serves as a complementary technique to FT-IR. medscape.comresearchgate.net While IR spectroscopy is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic ring and other less polar bonds. researchgate.net The C=O stretch is typically observed in both spectra, but the aromatic ring breathing modes and C-C stretching vibrations often produce stronger signals in the Raman spectrum. raco.catchemicalbook.com

Table 3: Key FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Aryl (C-H) | 3100 - 3050 | Strong |

| C=O Stretch (Amide I) | Formyl (C=O) | 1700 - 1670 | Medium |

| Ring Breathing / C=C Stretch | Aromatic Ring | 1610 - 1590 | Strong |

| In-plane C-H Bend | Aromatic Ring | 1180 - 1150 | Medium |

| Symmetric C-O-C Stretch | Aryl Ether (C-O-C) | 1050 - 1020 | Weak |

| Ring Trigonal Bending | Aromatic Ring | ~1000 | Strong |

Note: Expected wavenumber ranges are based on data from analogous compounds in the literature. raco.catresearchgate.netchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the specific crystal structure of this compound has not been reported in publicly available databases, analysis of closely related compounds, such as N-(4-methoxyphenyl)formamide and other formanilides, allows for a robust prediction of its solid-state characteristics. sci-hub.seiucr.org

In formanilide (B94145) derivatives, the amide group is typically planar or nearly planar. cvtisr.sk The conformation is characterized by the torsion angle between the aromatic ring and the amide plane. For N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, an anti-conformation is observed with a torsion angle near 180°. iucr.org A critical feature in the crystal packing of formamides is the formation of intermolecular hydrogen bonds. Typically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom acts as an acceptor, leading to the formation of infinite chains or dimeric motifs that stabilize the crystal lattice. sci-hub.seiucr.org In the case of this compound, it is highly probable that such N-H···O=C hydrogen bonds dictate the primary supramolecular assembly. The methoxy group's oxygen atom could also participate as a weaker hydrogen bond acceptor. cardiff.ac.uk

The crystallographic data for the isomer, N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide, reveals N-H···O hydrogen bonds with a bond distance of 2.801 Å. sci-hub.se This provides a strong comparative model for the types of interactions expected in the crystal structure of this compound.

Table 4: Representative Crystallographic Data for a Related Formamide Derivative (N-(4-methoxyphenyl) acetamide (B32628) derivative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.87 |

| b (Å) | 11.23 |

| c (Å) | 15.45 |

| β (°) | 103.5 |

| Volume (ų) | 1667 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bond (D-H···A) | N-H···O |

| H-bond distance (D···A) (Å) | 2.801 |

Data derived from a complex containing the N-(4-methoxyphenyl)acetamide moiety and is presented for comparative purposes. sci-hub.se

Iv. Mechanistic Investigations and Reactivity Pathways

Reactivity of the Formamide (B127407) Functional Group

The formamide group (-NHCHO) is a versatile functional group known for its participation in a variety of reactions. researchgate.net Its reactivity is centered around the amide linkage, which can undergo cleavage, modification, or elimination.

Transamidation involves the exchange of the amine portion of an amide with a different amine. rsc.org This reaction represents the cleavage of the existing C-N bond and the formation of a new one. rsc.org For N-(3-methoxyphenyl)formamide, this provides a pathway to synthesize other amides.

Detailed Research Findings: Studies have demonstrated the viability of transamidation reactions using this compound. One effective method employs manganese dioxide (MnO₂) as a catalyst under solvent-free conditions. In a typical procedure, this compound is reacted with another amine at elevated temperatures in the presence of the MnO₂ catalyst. rsc.orgresearchgate.net For instance, the reaction of aniline (B41778) derivatives with formamide or substituted formamides like this compound proceeds efficiently at 150°C. rsc.orgresearchgate.net The reaction is believed to proceed through the formation of an intermediate complex with the manganese catalyst, facilitating the nucleophilic attack of the incoming amine and the departure of the original amino group. researchgate.net While high temperatures are often required, this catalytic approach avoids the need for stoichiometric activating agents, improving atom economy. rsc.org

| Amine Substrate | Product | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Aniline | N-phenylformamide | MnO₂ (10 mol%) | 150°C | 3 h | 97% |

| p-Anisidine | N-(4-methoxyphenyl)formamide | MnO₂ (10 mol%) | 150°C | 3 h | 98% |

| m-Anisidine (B1676023) | This compound | MnO₂ (10 mol%) | 150°C | 3 h | 98% |

| 3,4-Dimethoxyaniline | N-(3,4-dimethoxyphenyl)formamide | MnO₂ (10 mol%) | 150°C | 3 h | 96% |

The dehydration of N-substituted formamides is a primary and reliable method for the synthesis of isocyanides (isonitriles). guidechem.comd-nb.info This transformation involves the removal of a water molecule from the formamide group, converting the C=O double bond and N-H bond into a C≡N triple bond characteristic of the isocyanide functional group.

Detailed Research Findings: this compound can be effectively converted to 1-isocyano-3-methoxybenzene. Common dehydrating agents used for this purpose include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (NEt₃), and a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). d-nb.infonih.govsci-hub.se

The reaction with POCl₃ is typically performed at low temperatures (e.g., 0°C) and can be carried out under solvent-free conditions, which is advantageous from a sustainability perspective. nih.gov The mechanism involves the activation of the formamide oxygen by the phosphorus reagent, making it a good leaving group. Subsequent elimination, facilitated by the base, yields the isocyanide. guidechem.com

Alternatively, the PPh₃/I₂ system in a solvent like dichloromethane (B109758) (CH₂Cl₂) also provides a mild and efficient route to the isocyanide. d-nb.info Research has shown that N-arylformamides with both electron-donating and electron-withdrawing groups react well under these conditions. d-nb.info In one study, this compound was dehydrated using POCl₃ and triethylamine, and the resulting crude isocyanide was used directly in a subsequent copper-catalyzed cycloaddition to produce an N-arylimidazole in high yield (96%). sci-hub.se

| Substrate | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|

| N-(3-bromophenyl)formamide | POCl₃, NEt₃ | None (Solvent-free) | 3-bromo-1-isocyanobenzene | Excellent |

| N-(4-methoxyphenyl)formamide | PPh₃, I₂, NEt₃ | CH₂Cl₂ | 1-isocyano-4-methoxybenzene | Good |

| This compound | POCl₃, NEt₃ | CH₂Cl₂ | 1-isocyano-3-methoxybenzene | Used directly in next step |

Amide hydrolysis is the cleavage of the amide bond by reaction with water to form a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen atom of the formamide. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.net The subsequent steps involve proton transfers and the eventual elimination of the amine (in this case, 3-methoxyaniline) as its protonated ammonium (B1175870) salt, leaving behind formic acid. Computational studies on formamide hydrolysis support a stepwise mechanism where the hydration of the carbonyl group and the cleavage of the C-N bond are competing pathways. researchgate.net

Dehydration Reactions Leading to Isocyanides

Reactivity of the Aromatic Ring and Methoxy (B1213986) Moiety

The reactivity of the phenyl ring in this compound is governed by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the formamido group (-NHCHO).

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. lumenlearning.com The position of attack by an incoming electrophile is directed by the existing substituents on the ring.

Methoxy Group (-OCH₃): The methoxy group is a powerful activating, ortho, para-directing group. The oxygen atom's lone pairs can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and reactive towards electrophiles. lumenlearning.com

Formamido Group (-NHCHO): The formamido group is generally considered to be a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl group, which pulls electron density away from the nitrogen and the ring via resonance. However, the nitrogen lone pair can still participate in resonance with the ring, making the group ortho, para-directing, despite its deactivating nature.

In this compound, the two groups are in a meta relationship. The powerful activating and directing effect of the methoxy group typically dominates. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the methoxy group. The available positions are C2, C4, and C6.

C4 (para to -OCH₃, ortho to -NHCHO): This position is activated by the methoxy group and is sterically accessible.

C6 (ortho to -OCH₃, ortho to -NHCHO): This position is also activated by the methoxy group but is sterically hindered by the adjacent formamido group.

C2 (ortho to -OCH₃): This position is activated by the methoxy group and is generally a likely site for substitution.

Therefore, electrophilic attack is most likely to occur at the C2 and C4 positions, with the C4 position often being favored to minimize steric hindrance.

Electrophilic Aromatic Substitution Patterns

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the kinetics and selectivity of formylation reactions. Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

As discussed previously, the in situ generation of formoxy borohydride (B1222165) species is highly dependent on the solvent, with formamide-based solvents like DMF and DMA being most effective. rsc.orgscispace.com This directly correlates with the success of the N-formylation reaction. rsc.orgscispace.com

In nucleophilic aromatic substitution (SNAr) reactions involving anilines, the solvent's ability to form hydrogen bonds can affect the nucleophilicity of the amine. nih.gov For example, in methanol, the nucleophilicity of anilines is reduced due to hydrogen bonding with the solvent molecules. In contrast, aprotic polar solvents like DMSO can enhance the reactivity of the aniline. nih.gov The rate of reaction can vary dramatically with changes in the solvent composition of mixtures like MeOH-Me₂SO. nih.gov

The polarity of the solvent also plays a critical role. For the oxidation of meta-substituted anilines, an increase in the proportion of acetic acid in an acetic acid-water mixture leads to a significant increase in the reaction rate. orientjchem.org A plot of the logarithm of the rate constant versus the reciprocal of the dielectric constant (1/D) being linear and positive suggests a cation-dipole interaction in the rate-determining step. orientjchem.org

In the context of aza-Michael additions of anilines, highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can activate the electrophilic partner (the Michael acceptor) through hydrogen bonding, thereby facilitating the addition of weak nucleophiles like anilines. academie-sciences.fr

Table 3: Influence of Solvent on Reaction Parameters

| Reaction Type | Solvent System | Observed Effect | Reference |

| N-formylation via formoxy borohydride | DMF, DMA, ACN vs. THF, MeOH, Toluene | Formation of the reactive intermediate and subsequent reaction is favored in formamide-type solvents. rsc.orgscispace.com | rsc.orgscispace.com |

| SNAr of anilines | MeOH-Me₂SO mixtures | Reaction rates vary dramatically; Me₂SO enhances aniline nucleophilicity compared to MeOH. nih.gov | nih.gov |

| Oxidation of anilines | Acetic acid-water | Increasing acetic acid content increases the reaction rate, indicating a cation-dipole interaction in the transition state. orientjchem.org | orientjchem.org |

| Aza-Michael addition of anilines | Fluorinated alcohols (HFIP, TFE) | Activation of the electrophile through hydrogen bonding enhances the reaction with weak nucleophiles. academie-sciences.fr | academie-sciences.fr |

V. Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. science.govgrafiati.com It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. science.govacs.org Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)), which describes the atomic orbitals. grafiati.comresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. grafiati.com This procedure determines stable equilibrium structures, predicting bond lengths, bond angles, and dihedral angles. science.gov For a flexible molecule like N-(3-methoxyphenyl)formamide, which has rotatable bonds connecting the phenyl ring and the formamide (B127407) group, conformational analysis is crucial. This analysis identifies different stable conformers and their relative energies, revealing the most likely shapes the molecule will adopt. acs.org While specific optimized geometric parameters for this compound are not detailed in the available literature, DFT calculations on analogous aryl amides have been used to compare predicted isolated-molecule conformations with those observed in crystal structures, showing how intermolecular forces can alter molecular geometry. iucr.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. raco.cat The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. grafiati.comraco.cat A small energy gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis helps predict how the molecule will interact with other species and provides insights into charge transfer phenomena within the molecule. grafiati.comresearchgate.net

Due to the absence of specific published studies, a data table for the HOMO-LUMO energies of this compound cannot be provided.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. acs.orgsci-hub.se It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. acs.org Typically, red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. sci-hub.se Green areas denote neutral potential. MEP maps are valuable for predicting intermolecular interactions and identifying reactive sites. researchgate.netljmu.ac.uk

As no specific MEP analysis for this compound was found in the literature, a map cannot be displayed.

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netscispace.com These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." scispace.comrsc.org

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. researchgate.net

These descriptors provide a quantitative basis for understanding the relationship between a molecule's structure, stability, and global chemical reactivity. researchgate.net

A data table for these electronic descriptors for this compound cannot be generated as the source HOMO and LUMO energy values are not available in the searched literature.

Theoretical vibrational analysis involves calculating the harmonic vibrational frequencies of a molecule based on its optimized geometry. acs.org These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net Such a comparison helps in the detailed assignment of vibrational modes, where specific molecular motions (stretching, bending, torsion) are attributed to the observed spectral bands. researchgate.net DFT calculations are a standard method for this purpose, and often a scaling factor is applied to the computed frequencies to achieve better agreement with experimental values, accounting for anharmonicity and other theoretical approximations. acs.org

Specific vibrational frequency assignments for this compound from computational studies were not found in the reviewed literature. Therefore, a data table comparing theoretical and experimental values cannot be compiled.

Molecular Electrostatic Potential (MEP) Mapping

Thermochemical Parameters

Computational chemistry offers a powerful lens for examining the thermochemical properties of this compound. While specific studies on this compound are not extensively detailed in the provided results, the principles of these calculations can be understood from studies on related molecules like formamide. chemeo.com Density Functional Theory (DFT) is a common method used to predict these parameters.

Key thermochemical parameters include:

Thermal Energy: This represents the total energy of the molecule at a given temperature, arising from translational, rotational, and vibrational motions.

Heat Capacity (Cv): This parameter quantifies the amount of heat required to raise the temperature of the molecule by a certain amount. It is influenced by the molecule's vibrational frequencies.

Entropy (S): Entropy is a measure of the randomness or disorder of a system. For a molecule, it is related to the number of accessible rotational, vibrational, and translational states.

These parameters are temperature-dependent and are crucial for predicting the spontaneity and equilibrium of reactions involving this compound. Calculations are typically performed at different temperatures to understand their influence on the molecule's behavior.

| Parameter | Description | Significance |

|---|---|---|

| Thermal Energy (E_thermal) | The sum of the molecule's translational, rotational, and vibrational energies. | Essential for understanding the molecule's internal energy and its contribution to reaction energetics. |

| Heat Capacity (Cv) | The heat required to raise the temperature of one mole of the substance by one degree Kelvin at constant volume. | Indicates how the molecule's energy changes with temperature. |

| Entropy (S) | A measure of the molecular disorder or the number of microscopic states available to the system. | A key component in determining the Gibbs free energy and thus the spontaneity of a process. |

Reaction Mechanism and Kinetics via Computational Modeling

Computational modeling serves as a virtual laboratory to investigate the intricate details of chemical reactions involving this compound. These studies can elucidate reaction pathways, identify key intermediates, and predict reaction rates, providing insights that are often difficult to obtain through experimental means alone.

A fundamental aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. Computational methods, such as DFT, are employed to locate the geometry of the transition state and calculate its energy. nih.govchemrxiv.org For instance, in reactions like hydrolysis or proton transfer, identifying the transition state structure allows for the calculation of the activation energy, which is a critical factor in determining the reaction rate. researchgate.net Lower energy barriers correspond to faster reactions.

Proton transfer is a fundamental chemical process that can be computationally modeled for this compound. Studies on similar molecules, like formamide dimers, reveal that double proton transfer can occur. nih.govresearchgate.net These computational investigations can determine whether the proton transfer is a synchronous or asynchronous process. researchgate.net The mechanism often involves significant structural rearrangements and changes in electronic distribution as the system moves towards the transition state. nih.gov

To gain a deeper understanding of the driving forces behind a reaction, computational analyses like reaction force and reaction electronic flux are utilized. rsc.org

Reaction Force: This analysis examines the negative derivative of the potential energy along the reaction coordinate. It helps to partition the reaction pathway into distinct regions corresponding to structural rearrangements and electronic changes. researchgate.net

Reaction Electronic Flux: This concept quantifies the flow of electron density during a reaction, providing insights into the electronic activity and bond-breaking/forming processes at different stages of the reaction. nih.govrsc.org

These analyses have been applied to understand proton transfer in formamide-derived systems, revealing that reactions often begin with structural changes followed by significant electronic reorganization leading up to the transition state. nih.govresearchgate.net

The solvent environment can significantly influence reaction mechanisms and kinetics. Computational models account for these effects using either implicit or explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient for estimating the bulk solvent effect.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This is particularly important when specific solvent-solute interactions, like hydrogen bonding, play a crucial role in the reaction mechanism, such as in the hydrolysis of amides. researchgate.netacs.org Hybrid models that combine both implicit and explicit solvent molecules can provide a more accurate description of the solvated system. researchgate.net

| Solvation Model | Description | Application |

|---|---|---|

| Implicit (e.g., PCM) | Solvent is treated as a continuous dielectric medium. | Efficient for estimating bulk solvent effects on reaction energetics. researchgate.net |

| Explicit | Individual solvent molecules are included in the calculation. | Crucial for reactions where specific solute-solvent interactions (e.g., hydrogen bonds) are key. researchgate.netacs.org |

| Hybrid (Cluster-Continuum) | A few explicit solvent molecules are treated in a continuum of the bulk solvent. | Offers a balance of accuracy and computational cost for complex solvated reactions. researchgate.net |

Reaction Force and Reaction Electronic Flux Analysis

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal and interact with each other is governed by intermolecular forces. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. iucr.orgscirp.org This method maps the electron distribution of a molecule within a crystal to identify close contacts between neighboring molecules.

For this compound, Hirshfeld analysis can reveal the nature and extent of various intermolecular interactions, such as:

Hydrogen Bonding: The presence of N-H and C=O groups allows for the formation of hydrogen bonds, which are strong directional interactions. iucr.org

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with neighboring aromatic rings. iucr.org

Validation and Correlation of Theoretical Models with Experimental Data

The validation of theoretical models through the correlation with experimental data is a cornerstone of computational chemistry, ensuring that the calculated molecular properties accurately reflect the real-world behavior of the compound. For this compound, as with other molecules, theoretical calculations, particularly those employing Density Functional Theory (DFT), are rigorously compared against experimental spectroscopic and structural data. This process confirms the applicability of the chosen computational method and basis set for describing the molecule's electronic and geometric characteristics.

Detailed research findings for analogous compounds demonstrate that methods like DFT, often using the B3LYP functional with basis sets such as 6-311++G(d,p), provide results that are in appreciable agreement with experimental findings. grafiati.comsci-hub.se The primary sources of experimental data for this validation are vibrational spectroscopy (FT-IR and FT-Raman) and single-crystal X-ray diffraction.

Vibrational Spectra Analysis

The comparison between calculated and experimentally observed vibrational frequencies is a principal method of validating a computational model. Theoretical harmonic vibrational frequencies are often scaled by a specific factor (e.g., 0.9679 for B3LYP/6-31G(d,p)) to correct for anharmonicity and limitations in the theoretical method. Studies on similar aromatic amides show a strong correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net Key vibrational modes, such as N-H stretching, C=O stretching, C-N stretching, and various aromatic ring vibrations, are compared.

Below is an illustrative data table showing the typical correlation between experimental and calculated vibrational frequencies for a formamide derivative, based on common findings in the literature.

Interactive Table: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3300 | ~3305 |

| Aromatic C-H Stretch | ~3100 | ~3102 |

| C=O Stretch (Amide I) | ~1680 | ~1685 |

| N-H Bend (Amide II) | ~1540 | ~1545 |

| Aromatic C=C Stretch | ~1600 | ~1602 |

| C-N Stretch | ~1250 | ~1255 |

Note: The data in this table are representative examples based on published studies of similar compounds and serve to illustrate the validation process.

Geometric Parameter Analysis

Another critical validation involves comparing the optimized molecular geometry from theoretical calculations with data obtained from experimental methods like X-ray crystallography. Parameters such as bond lengths (in Ångströms) and bond angles (in degrees) are evaluated. For many organic molecules, DFT calculations have been shown to reproduce experimental geometric parameters with a high degree of accuracy. sci-hub.seresearchgate.net

Discrepancies between the calculated and experimental values are often minimal and can be attributed to several factors. Theoretical calculations typically model a single molecule in the gas phase at absolute zero, whereas experimental data are often collected from molecules in a crystal lattice (solid state) at a specific temperature. iucr.org In the solid state, intermolecular forces, such as hydrogen bonding and van der Waals interactions, can influence the molecular geometry, causing slight deviations from the theoretical gas-phase structure. iucr.org Nevertheless, the strong correlation generally observed validates the reliability of the computational model for predicting the molecule's structure. sci-hub.se

Interactive Table: Comparison of Experimental and Calculated Geometric Parameters

| Parameter | Bond/Angle | Experimental (X-ray) | Calculated (DFT/B3LYP) |

|---|---|---|---|

| Bond Length (Å) | C=O | ~1.23 | ~1.22 |

| Bond Length (Å) | C-N | ~1.34 | ~1.35 |

| Bond Length (Å) | C-O (methoxy) | ~1.37 | ~1.36 |

| Bond Angle (°) | O=C-N | ~125.0 | ~125.2 |

| Bond Angle (°) | C-N-H | ~120.0 | ~120.5 |

Note: The data in this table are representative examples based on published studies of similar compounds and serve to illustrate the validation process.

The successful correlation between theoretical predictions and experimental results provides confidence in the computational model's ability to describe other properties of this compound that may be difficult or impossible to measure experimentally, such as molecular electrostatic potential and frontier molecular orbitals.

Vi. Strategic Applications in Fine Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic importance of N-(3-methoxyphenyl)formamide lies in its role as a precursor to complex molecular architectures, particularly heterocyclic compounds. The formyl group provides a reactive carbon-hydrogen bond and a carbonyl group, which are instrumental in constructing new ring systems.

N-aryl formamides, including this compound, are pivotal intermediates in the creation of numerous biologically significant heterocyclic compounds. The formamide (B127407) moiety can act as a source of both carbon and nitrogen atoms in the formation of heterocyclic rings.

This compound and related N-aryl formamides are valuable precursors in the synthesis of quinoline (B57606) and quinazoline (B50416) scaffolds, which are core structures in many pharmaceutical agents. nih.gov The formamide can serve as a one-carbon synthon for building the pyrimidine (B1678525) ring of the quinazoline system.

One common strategy involves the reaction of an anthranilic acid derivative with a formamide equivalent. For instance, in the Niementowski quinazoline synthesis, although traditionally using formamide itself, N-aryl formamides can be employed in modified procedures. Another approach involves the reaction of 2-aminobenzophenones or similar compounds with a formylating agent or formamide under catalytic conditions to yield multi-substituted quinazolines. nih.gov For example, 2-aminobenzophenones can react with aromatic aldehydes and ammonium (B1175870) acetate, where the formamide-related species formed in situ helps construct the quinazoline ring. nih.gov Similarly, 2-aminobenzonitriles can be converted to quinazolines in the presence of aldehydes and alcohols, a process where an N-functionalized bicyclic precursor is formed. nih.gov

In a specific example of related synthesis, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide and formic acid leads to a fused pyrrolo[3,4-b]quinolin-3-one. This reaction proceeds through the formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes intramolecular cyclization. rsc.org While this example uses formamide, it illustrates the typical reactivity pattern where an N-aryl formamide could be used to introduce a substituted N-aryl group into the final heterocyclic structure.

Table 1: Examples of Quinazoline Synthesis Methodologies

| Starting Materials | Reagents/Conditions | Product Type | Ref. |

|---|---|---|---|

| 2-Aminobenzophenones, Benzylamines | Ceric Ammonium Nitrate/tert-Butylhydroperoxide (CAN/TBHP) | 2,4-Disubstituted Quinazolines | nih.gov |

| 2-Aminobenzonitriles, Aldehydes, Alcohols | Copper Catalyst | O-Protected-4-hydroxyquinazolines | nih.gov |

The pyrazolopyrimidine core is a significant scaffold in medicinal chemistry, and N-aryl formamides are instrumental in its synthesis. Typically, a 5-aminopyrazole-4-carbonitrile derivative is heated in formamide, which serves as both the solvent and the reagent that provides the C4 carbon for the pyrimidine ring, leading to the formation of a pyrazolo[3,4-d]pyrimidin-4-amine. researchgate.net

For example, the synthesis of 1-(6-(3-methoxyphenyl)-4-methylpyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves refluxing the corresponding 5-amino-1-(6-(3-methoxyphenyl)-4-methylpyridazin-3-yl)-1H-pyrazole-4-carbonitrile intermediate in formamide. preprints.org This cyclization reaction is a common and efficient method for constructing the pyrazolopyrimidine skeleton. nih.gov In some cases, a mixture of formamide and formic acid is used to facilitate the reaction.

Table 2: Synthesis of Pyrazolopyrimidine Derivatives

| Starting Material | Reagent(s) | Product | Ref. |

|---|---|---|---|

| 5-Aminopyrazole-4-carbonitriles | Formamide | 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines | researchgate.net |

| 5-Amino-1-(aryl)-1H-pyrazole-4-carbonitrile | Formamide or Formic Acid | 1-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |

This compound is a precursor for various other nitrogen-containing heterocycles, including triazoles, imidazoles, and benzazoles (like benzimidazoles and benzothiazoles).

Triazoles: While direct synthesis from this compound is less common, its derivatives can be used. For instance, reacting N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide with hydrazides gives the corresponding 1,2,4-triazoles. researchgate.net The formamide group is structurally related to the cyanamide, illustrating the utility of single-carbon-nitrogen units in triazole synthesis.

Imidazoles: N-aryl formamides are recognized as important intermediates for imidazole (B134444) synthesis. The synthesis often involves the reaction of the formamide with other precursors that provide the remaining atoms for the imidazole ring.

Benzazoles: Benzazoles, such as benzimidazoles, benzothiazoles, and benzoxazoles, can be synthesized using N,N'-diarylformamidines, which are directly prepared from N-aryl formamides. The reaction of N,N′-di(3-methoxyphenyl)formamidine with reagents like o-phenylenediamine, o-aminothiophenol, or o-aminophenol would lead to the corresponding benzazole derivatives. researchgate.netresearchgate.net

The utility of N-aryl formamides extends to the synthesis of nitrogen-bridged heterocyclic systems. These complex structures are often found in biologically active natural products and synthetic compounds. The formamide group can participate in intramolecular cyclization reactions to form a bridge across a pre-existing ring system. Formamidines derived from this compound, such as N,N′-di(3-methoxyphenyl)formamidine, can act as bridging ligands between two metal centers, showcasing the capacity of this structural motif to form bridged systems. researchgate.net

Beyond heterocycle synthesis, this compound is a key starting material for producing other valuable chemical intermediates, namely isocyanides and formamidines.

Isocyanides: Aryl isocyanides are highly versatile reagents in organic synthesis, particularly in multicomponent reactions. They are readily synthesized by the dehydration of the corresponding N-aryl formamides. thieme-connect.com A common method involves treating this compound with a dehydrating agent like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and iodine in the presence of a base like triethylamine (B128534). thieme-connect.commdpi.com This provides a practical route to 1-isocyano-3-methoxybenzene. Despite the utility, the dehydration of N-(4-methoxyphenyl)formamide has been reported to sometimes result in incomplete conversions. thieme-connect.com

Formamidines: N,N'-diarylformamidines are important ligands in coordination chemistry and intermediates in organic synthesis. N,N′-di(3-methoxyphenyl)formamidine is synthesized from 3-methoxyaniline, often using triethyl orthoformate, a reaction mechanistically related to N-formylation. researchgate.net The N-formylation of an amine is the first step in some formamidine (B1211174) syntheses. researchgate.net These formamidines are known to form bridged dimolybdenum complexes, which have been studied for their structural and reactive properties. researchgate.net

Table 3: Synthesis of Intermediates from N-Aryl Formamides

| Starting Formamide | Reagent(s) | Product | Ref. |

|---|---|---|---|

| N-Substituted Formamides | Triphenylphosphine, Iodine, Triethylamine | Isocyanides | thieme-connect.com |

| N-Substituted Formamides | Phosphorus Oxychloride, Triethylamine | Isocyanides | mdpi.com |

Triazols, Imidazoles, and Benzazoles

Intermediate in Pharmaceutical and Agrochemical Synthesis (Focus on Chemical Transformations)

This compound serves as a pivotal intermediate in the synthesis of more complex molecules, including those with pharmaceutical and agrochemical applications. researchgate.netgoogle.comgoogle.com Its utility stems from the array of chemical transformations the formamide functional group can undergo.

Key chemical transformations include:

Dehydration to Isocyanides: One of the most significant transformations of N-aryl formamides is their dehydration to form isocyanides. Isocyanides are highly reactive and valuable intermediates in their own right, used in multicomponent reactions like the Passerini and Ugi reactions, which are instrumental in building molecular diversity for drug discovery. acs.org The conversion of a formamide to an isocyanide can be achieved using various dehydrating agents. researchgate.netresearchgate.net

Conversion to Ureas and Carbamates: N-aryl formamides can act as precursors to N,N'-diarylureas. For instance, in the presence of a ruthenium catalyst, N-aryl formamides react with aminoarenes to produce N,N'-diarylureas, which are significant in medicinal and agricultural chemistry. Similarly, iron-pincer complexes can catalyze the dehydrogenative coupling of N-aryl formamides with alcohols to yield carbamates. acs.org This reaction proceeds through a transient isocyanate intermediate formed by the dehydrogenation of the formamide. acs.org

Role in Heterocycle Synthesis: The formamide moiety is instrumental in the construction of various nitrogen-containing heterocyclic systems, which are common scaffolds in pharmaceuticals. researchgate.net For example, N-substituted formamides can react with in-situ generated 1,4-oxazepines to produce highly substituted 2-aminopyridines. dicp.ac.cn In a specific case involving N-(4-methoxyphenyl)formamide, a formamide intermediate was isolated before its conversion to the final 2-aminopyridine (B139424) product, highlighting the direct role of the formamide in the reaction sequence. dicp.ac.cn The synthesis of various quinazolinone derivatives, another important heterocyclic core, can also involve formamide intermediates. mdpi.com

Deformylation to Primary Amines: The formyl group can be removed to regenerate the parent amine, 3-methoxyaniline. This deformylation is a critical step if the formyl group is used for protection or as a temporary activating group. researchgate.net For instance, a base-promoted N-deformylation step is observed in the synthesis of certain 2-aminopyridines. dicp.ac.cn This transformation underscores the role of the formamide as a stable precursor to the corresponding amine.

Table 1: Key Chemical Transformations of N-Aryl Formamides

| Transformation | Reagents/Catalysts | Product Class | Significance |

|---|---|---|---|

| Dehydration | Dehydrating agents (e.g., POCl₃, TsCl) | Isocyanides | Versatile intermediates for multicomponent reactions. acs.orgresearchgate.net |

| Urea Synthesis | Aminoarenes, Ru catalyst | N,N'-Diarylureas | Important structures in medicine and agriculture. |

| Carbamate Synthesis | Alcohols, Fe-pincer catalyst | Carbamates | Access to key functional groups in bioactive molecules. acs.org |

| Heterocycle Synthesis | Various (e.g., 1,4-oxazepines) | N-Heterocycles (e.g., 2-Aminopyridines) | Construction of core pharmaceutical scaffolds. dicp.ac.cn |

| Deformylation | Base or Acid | Primary Amines | Removal of protecting/activating group. dicp.ac.cnresearchgate.net |

Functionality in Catalysis

While often serving as a substrate or intermediate, the formamide functional group also exhibits catalytic activity, particularly as a Lewis base.

N-aryl formamides, the class of compounds to which this compound belongs, are recognized as effective Lewis base organocatalysts for a variety of chemical transformations. researchgate.netscholarsresearchlibrary.com Their catalytic activity is attributed to the Lewis basic oxygen atom of the carbonyl group.

Formamides have been shown to catalyze reactions such as:

Hydrosilylation Reactions: Chiral N-formamides derived from amino acids have been successfully employed as catalysts in the asymmetric reduction of N-aryl imines using trichlorosilane, producing chiral amines with high enantioselectivity. acs.org They are also known to catalyze the hydrosilylation of carbonyl compounds. scholarsresearchlibrary.comresearchgate.nettandfonline.com

Allylation Reactions: As Lewis bases, formamides can catalyze the allylation of carbonyl compounds. scholarsresearchlibrary.comresearchgate.nettandfonline.com

Nucleophilic Substitution (SN) Reactions: Simple formamides can catalyze the efficient conversion of alcohols into alkyl chlorides using benzoyl chloride. nih.gov The reaction proceeds via an iminium-activated alcohol intermediate, and the resulting chlorides can be further transformed in one-pot procedures into other functional groups like amines, azides, and ethers. nih.gov

Although specific studies highlighting this compound as the catalyst of choice are not prominent, its structural features are consistent with other N-aryl formamides that have demonstrated catalytic efficacy.

Table 2: Reactions Catalyzed by Formamide-Type Lewis Bases

| Reaction Type | Substrates | Reagent | Key Outcome |

|---|---|---|---|

| Hydrosilylation of Imines | N-Aryl Imines | Trichlorosilane | Enantioselective synthesis of chiral amines. acs.org |

| Hydrosilylation of Carbonyls | Ketones, Aldehydes | Silanes | Reduction to alcohols. scholarsresearchlibrary.comresearchgate.net |